1-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea
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Overview
Description
1-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a complex organic compound that features a unique combination of a benzo[c][1,2,5]thiadiazole ring system and a tetrahydro-2H-pyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves multiple steps:
Formation of the benzo[c][1,2,5]thiadiazole ring: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.
Introduction of the dimethyl groups: Methylation reactions using reagents such as methyl iodide in the presence of a base.
Formation of the tetrahydro-2H-pyran moiety: This can be synthesized via the hydrogenation of a dihydropyran precursor.
Coupling of the two moieties: The final step involves the coupling of the benzo[c][1,2,5]thiadiazole and tetrahydro-2H-pyran moieties through a urea linkage, typically using a coupling reagent like carbonyldiimidazole (CDI).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiadiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the aromatic ring or the pyran moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as halogens or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor of specific enzymes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazole: Lacks the tetrahydro-2H-pyran moiety.
3-(tetrahydro-2H-pyran-4-yl)urea: Lacks the benzo[c][1,2,5]thiadiazole ring system.
Uniqueness
1-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is unique due to its combination of the benzo[c][1,2,5]thiadiazole and tetrahydro-2H-pyran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4S/c1-17-12-4-3-11(9-13(12)18(2)23(17,20)21)16-14(19)15-10-5-7-22-8-6-10/h3-4,9-10H,5-8H2,1-2H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENVPYXOHHCBNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)NC3CCOCC3)N(S1(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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